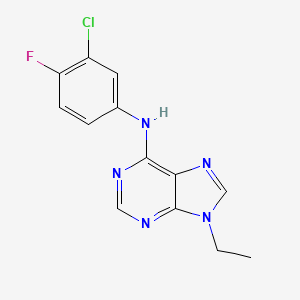
N-(3-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and an ethyl group attached to the purine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline and 9-ethyl-9H-purine-6-amine.
Coupling Reaction: The 3-chloro-4-fluoroaniline is coupled with 9-ethyl-9H-purine-6-amine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The purine moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of purine N-oxides.
Reduction Products: Reduction can yield reduced purine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Pharmacology: Research is conducted to evaluate its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases that are involved in cell signaling pathways.
Molecular Targets: It targets the adenosine triphosphate (ATP)-binding sites of enzymes, thereby disrupting their activity.
Pathways Involved: The inhibition of these enzymes can lead to the disruption of signaling pathways that regulate cell growth and proliferation, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
N-(3-chloro-4-fluorophenyl)-9-ethyl-9H-purin-6-amine can be compared with other similar compounds such as:
Gefitinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used in cancer treatment.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine:
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the purine moiety, which may confer distinct biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H11ClFN5 |
|---|---|
Molekulargewicht |
291.71 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-9-ethylpurin-6-amine |
InChI |
InChI=1S/C13H11ClFN5/c1-2-20-7-18-11-12(16-6-17-13(11)20)19-8-3-4-10(15)9(14)5-8/h3-7H,2H2,1H3,(H,16,17,19) |
InChI-Schlüssel |
YPVZXRWYUUCASQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC(=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{8-butyl-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}-N-methyl-N-phenylacetamide](/img/structure/B15117970.png)
![9-methyl-6-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B15117971.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide](/img/structure/B15117976.png)
![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidine](/img/structure/B15117989.png)
![Methyl 1-[(5-methylfuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B15117997.png)
![6-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-7-methyl-7H-purine](/img/structure/B15118008.png)
![4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B15118011.png)
![4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(oxan-4-yl)pyrimidine](/img/structure/B15118017.png)
![4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15118019.png)
![2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15118037.png)

![2-[8-(2-Methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B15118056.png)
![2-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15118063.png)
![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B15118064.png)
